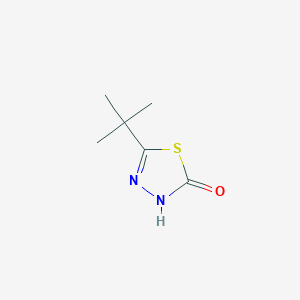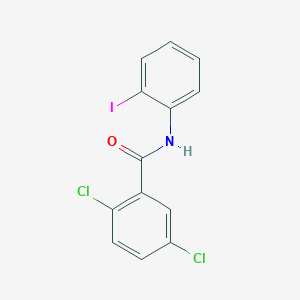
5-tert-butyl-1,3,4-thiadiazol-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-1,3,4-thiadiazol-2-ol, also known as 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), is a thiadiazole derivative . It has been found to inhibit the corrosion of brass in sea water samples .
Synthesis Analysis
The synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole can be achieved from Pivaloyl chloride and thiosemicarbazide .Molecular Structure Analysis
The molecular formula of this compound is C6H11N3S . Its molecular weight is 157.24 . The IUPAC Standard InChIKey is ICXDPEFCLDSXLI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a yellow crystalline solid . It has a melting point of 183-187 °C (lit.) . Its solubility is in methanol . The compound has a predicted boiling point of 272.3±23.0 °C and a predicted density of 1.170±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
TBDT has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds, such as 1,2-dithiolanes, 1,2-dithiines, and 1,2-dithiolanes. In addition, TBDT has been used in the synthesis of biologically active compounds, such as antifungal agents, antiviral agents, and anti-cancer agents.
Wirkmechanismus
TBDT is a versatile intermediate for the synthesis of many compounds. It acts as a catalyst in the condensation of the amino group with an aldehyde or ketone. The reaction is typically carried out in an aqueous medium at a temperature of 50-60°C. The reaction is believed to involve the formation of an intermediate thiazolidinone, which then undergoes a nucleophilic attack by the aldehyde or ketone. This leads to the formation of the desired product.
Biochemical and Physiological Effects
TBDT has been found to have a variety of biochemical and physiological effects. It has been shown to have antifungal, antiviral, and anti-cancer activities. It has also been found to have anti-inflammatory and antioxidant properties. In addition, TBDT has been found to have a protective effect against oxidative damage and to have the ability to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
TBDT has a number of advantages in laboratory experiments. It is a versatile intermediate for the synthesis of many compounds and has a wide range of biochemical and physiological activities. It is also relatively easy to synthesize and can be purified by crystallization or column chromatography. However, TBDT has some limitations, such as its low solubility in organic solvents and the fact that it is sensitive to air and moisture.
Zukünftige Richtungen
The potential of TBDT as a versatile intermediate for the synthesis of many compounds has been explored in a number of research studies. Further research is needed to better understand the mechanism of action of TBDT and to identify new applications for the compound. Additional research is also needed to explore the potential of TBDT as a therapeutic agent and to evaluate its safety and efficacy in clinical trials. Finally, research is needed to develop new synthetic methods for the synthesis of TBDT and to investigate the effects of TBDT on different biological systems.
Synthesemethoden
TBDT can be synthesized from either 2-amino-5-tert-butylthiazole or 2-amino-5-tert-butylbenzothiazole. The reaction involves the condensation of the amino group with an aldehyde or ketone. The reaction is typically carried out in an aqueous medium at a temperature of 50-60°C. The product is then purified by crystallization or column chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-tert-butyl-3H-1,3,4-thiadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWETHYNRYJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)






![3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers](/img/structure/B6601263.png)
![[2-(benzylamino)ethyl]phosphonic acid hydrochloride](/img/structure/B6601264.png)

![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)

